1-Ethenyl-5-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a valuable component in various chemical and industrial applications .
Preparation Methods
The synthesis of 1-Ethenyl-5-methyl-1H-tetrazole typically involves the cyclization of azides with nitriles. One common method is the reaction of sodium azide with a suitable nitrile in the presence of a catalyst such as zinc chloride. This reaction proceeds efficiently in solvents like isopropanol or n-propanol . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-Ethenyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include sodium azide, iodine, and silica-supported sodium hydrogen sulfate.
Scientific Research Applications
1-Ethenyl-5-methyl-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethenyl-5-methyl-1H-tetrazole involves its interaction with molecular targets through its nitrogen atoms. The compound can form stable complexes with metal ions, which play a crucial role in its biological and chemical activities. The presence of multiple nitrogen atoms allows for versatile coordination chemistry, making it an effective ligand in various catalytic processes .
Comparison with Similar Compounds
1-Ethenyl-5-methyl-1H-tetrazole can be compared with other tetrazole derivatives such as:
1-Methyl-5-aminotetrazole: Similar in structure but differs in the substitution pattern, affecting its reactivity and applications.
5-Phenyltetrazole: Contains a phenyl group, which imparts different chemical properties and uses.
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in corrosion inhibition and synthesis of oxacyclic building blocks. The uniqueness of this compound lies in its ethenyl and methyl substitutions, which enhance its stability and reactivity in specific applications.
Properties
CAS No. |
97915-55-4 |
---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
1-ethenyl-5-methyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-3-8-4(2)5-6-7-8/h3H,1H2,2H3 |
InChI Key |
HZVMRQVMVRBDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.